1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
Brand Name:
Vulcanchem
CAS No.:
109210-52-8
VCID:
VC0010735
InChI:
InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
SMILES:
CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Molecular Formula:
C13H16N2O3
Molecular Weight:
248.28 g/mol
1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
CAS No.: 109210-52-8
Main Products
VCID: VC0010735
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
CAS No. | 109210-52-8 |
---|---|
Product Name | 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole |
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 1-(3a-hydroxy-7-methoxy-1,2,4,8b-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone |
Standard InChI | InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3 |
Standard InChIKey | AQOSPGCCTHGZFL-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O |
Canonical SMILES | CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O |
Synonyms | 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole CHMI cyclic 2-hydroxymelatonin isomer cyclic 3-hydroxymelatonin isome |
PubChem Compound | 163797 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume